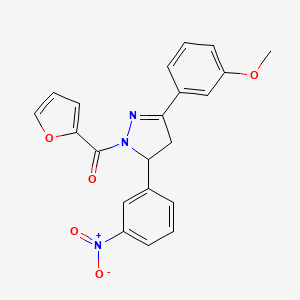
1-(furan-2-carbonyl)-3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(furan-2-carbonyl)-3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C21H17N3O5 and its molecular weight is 391.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Furan-2-carbonyl)-3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole is a novel compound within the pyrazole class, characterized by its unique structural features that confer various biological activities. The pyrazole framework is known for its versatility in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The compound can be described by its molecular formula C18H16N4O4 and has a molecular weight of approximately 360.35 g/mol. The presence of functional groups such as furan-2-carbonyl, methoxyphenyl, and nitrophenyl enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O4 |
| Molecular Weight | 360.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest . The specific compound under discussion has been demonstrated to induce cytotoxic effects against these cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well-documented. In vitro studies have demonstrated that this compound exhibits notable antibacterial and antifungal activities against a range of pathogens. For example, it has shown effectiveness against Staphylococcus aureus and Candida albicans . The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. Experimental models have shown that pyrazole derivatives can significantly reduce inflammation in conditions like arthritis and colitis . This activity is likely mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging and FRAP assays. Results indicate that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress . This property is particularly relevant in preventing cellular damage associated with chronic diseases.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Anticancer Study : A study published in Nature reported that a series of pyrazole compounds exhibited significant cytotoxicity against multiple human cancer cell lines, with IC50 values indicating potent activity .
- Antimicrobial Evaluation : Research highlighted in MDPI demonstrated that synthesized pyrazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi .
- Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that these compounds could significantly reduce edema in animal models, suggesting therapeutic potential for inflammatory diseases .
特性
IUPAC Name |
furan-2-yl-[5-(3-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-28-17-8-3-5-14(12-17)18-13-19(15-6-2-7-16(11-15)24(26)27)23(22-18)21(25)20-9-4-10-29-20/h2-12,19H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFMJLMBANXTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













